Lipophilicity Advantage of the 1,3,4-Oxadiazole Core vs. the 1,2,4-Oxadiazole Regioisomer
The target compound (CAS 720702-68-1, 1,3,4-oxadiazole) exhibits a computed LogP of 2.9321, which is substantially lower than the LogP of 3.53 reported for its direct 1,2,4-oxadiazole regioisomer Ethyl 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 163719-82-2) . This ~0.6 LogP unit difference is consistent with the landmark AstraZeneca matched molecular pair analysis, which demonstrated that across a structurally diverse compound set, 1,3,4-oxadiazole isomers systematically exhibit approximately one order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts, alongside superior aqueous solubility and reduced hERG inhibition [1]. Both compounds share identical TPSA (65.22 Ų) and molecular weight (286.21 Da), confirming that the lipophilicity difference arises solely from the regioisomeric arrangement of the oxadiazole heteroatoms.
| Evidence Dimension | Computed LogP / Measured log D lipophilicity |
|---|---|
| Target Compound Data | LogP = 2.9321 (Leyan computed); TPSA = 65.22 Ų |
| Comparator Or Baseline | CAS 163719-82-2: LogP = 3.53 (Chemsrc computed); TPSA = 65.22 Ų. AstraZeneca class-level: 1,2,4-oxadiazoles ~0.6–1.0 log D units higher than 1,3,4-oxadiazoles |
| Quantified Difference | ΔLogP ≈ 0.6 (computed); Δlog D ≈ 1.0 (class-level, measured at pH 7.4) |
| Conditions | Computed LogP via RDKit (Leyan) / ALOPGS (Chemsrc); class-level log D measured in octanol/water at pH 7.4 (AstraZeneca MMPA) |
Why This Matters
Lower lipophilicity directly translates to improved aqueous solubility, reduced risk of cytochrome P450 inhibition, and lower hERG liability—critical factors for scientists selecting building blocks for lead optimization where the 1,2,4-isomer would introduce undesirable pharmacokinetic liabilities.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. DOI: 10.1021/jm2013248. View Source
